4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Description
4-[(3,5-Dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a naphthyridine-based carboxamide derivative characterized by a 1,8-naphthyridine core. Key structural features include:
- N,N-diethyl substitution on the carboxamide moiety at position 3, enhancing lipophilicity and metabolic stability.
- A methyl group at position 7, which may influence steric and electronic properties.
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)19-13-23-21-18(9-8-16(5)24-21)20(19)25-17-11-14(3)10-15(4)12-17/h8-13H,6-7H2,1-5H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYHCQBXDJBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC(=C3)C)C)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using diethylamine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related naphthyridine carboxamides:
Key Observations
Core Structure Variations :
- The target compound’s 1,8-naphthyridine core differs from Compound 67’s 1,5-naphthyridine isomer, which may alter electronic properties and binding affinity .
- The 4-oxo group in Compound 67 introduces polarity, contrasting with the target’s carboxamide functionality .
Substituent Impact: Halogenation: The 7-chloro and 6-fluoro substituents in ’s compound are associated with enhanced anticancer activity, suggesting halogenation may improve target engagement . Bulky Groups: Compound 67’s adamantyl group introduces steric hindrance, which could limit membrane permeability compared to the target’s 3,5-dimethylphenyl group . Carboxamide Modifications: The N,N-diethyl substitution in the target compound likely increases lipophilicity versus the propynyl and complex side chains in ’s derivative, affecting pharmacokinetics .
No data is provided for the target compound.
Therapeutic Implications
- Anti-inflammatory Potential: highlights a naphthyridine carboxamide with anti-inflammatory activity, suggesting the target compound’s diethylcarboxamide may similarly modulate inflammatory pathways .
- Anticancer Activity : Halogenation and side-chain complexity in ’s derivative correlate with anticancer effects, implying the target compound may require structural optimization for similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
